1-ethyl-4-[3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-piperidinyl)propanoyl]piperazine
Overview
Description
Compounds of this nature typically belong to the class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives often involves the reaction of a diketone with hydrazine to form a pyrazole ring, which is then hydrogenated to form the piperazine .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex due to the presence of multiple functional groups and heteroatoms. The presence of nitrogen in the piperazine ring and the pyridine ring can significantly influence the chemical properties of the compound .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. Piperazines, for instance, are known to undergo reactions such as alkylation, acylation, and substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2S/c1-3-23-13-15-24(16-14-23)19(26)7-6-17-8-11-25(12-9-17)21(27)18-5-4-10-22-20(18)28-2/h4-5,10,17H,3,6-9,11-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFBTHNVYVYJDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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